![molecular formula C17H13N5O3S2 B2517673 4-nitro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide CAS No. 897612-47-4](/img/structure/B2517673.png)
4-nitro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide
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Overview
Description
The compound “4-nitro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide” is a complex organic molecule that contains several functional groups and heterocyclic rings . It includes a nitro group (-NO2), an amide group (-CONH-), a thiophene ring, a thiazole ring, and a triazole ring .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name and includes several heterocyclic rings . The presence of nitrogen, sulfur, and oxygen atoms in these rings likely contributes to the compound’s reactivity and potential biological activity .Scientific Research Applications
Medicinal Chemistry
Thiophene and its substituted derivatives, which include the compound , are a very important class of heterocyclic compounds with diverse applications in medicinal chemistry . They have been reported to possess a wide range of therapeutic properties .
Anti-Inflammatory and Analgesic Activities
Some derivatives of the compound have shown anti-inflammatory and analgesic activities . This makes them potential candidates for the development of new drugs in these areas.
Antimicrobial Activity
Thiophene derivatives, including the compound , have demonstrated antimicrobial properties . This suggests potential applications in the development of new antimicrobial agents.
Antitumor Activity
The compound has shown antitumor activity , indicating its potential use in cancer research and the development of new anticancer drugs.
Material Science
Thiophene derivatives are also used in the fabrication of light-emitting diodes in material science . This suggests that the compound could have applications in the development of new materials and technologies.
Biological Perspective Exploration
A novel metal complex was synthesized using a similar compound, and it was found to have interesting physico-chemical and biological properties . This suggests that the compound could be used in the synthesis of new materials with potential applications in various fields.
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazoles, have been found to interact with a variety of biological targets . These include antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
It is known that thiazole derivatives can undergo electrophilic substitution reactions, such as nitration, sulfonation, bromination, formylation, and acylation . These reactions can lead to the formation of derivatives that interact with their targets in different ways .
Biochemical Pathways
Thiazole derivatives have been found to affect a variety of biochemical pathways . For example, they can influence the synthesis of neurotransmitters, such as acetylcholine .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound may have similar solubility properties, which could affect its bioavailability.
Result of Action
Thiazole derivatives have been found to have a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The solubility properties of thiazole derivatives suggest that they may be affected by the ph and ionic strength of their environment .
properties
IUPAC Name |
4-nitro-N-[2-(2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O3S2/c23-16(11-3-5-12(6-4-11)22(24)25)18-8-7-13-10-27-17-19-15(20-21(13)17)14-2-1-9-26-14/h1-6,9-10H,7-8H2,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUFKMTAKQIXVER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-nitro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide |
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